4-Piperidin-4-ylbutan-1-amine
Overview
Description
4-Piperidin-4-ylbutan-1-amine is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, 4-piperidin-4-ylbutanal, is known to interact withTrypsin-1 and Tryptase beta-2 . These proteins play crucial roles in various biological processes, including digestion and immune response.
Mode of Action
Based on its structural similarity to 4-piperidin-4-ylbutanal, it might interact with its targets in a similar manner . The compound could potentially bind to its targets, leading to changes in their activity. This interaction could then trigger a cascade of biochemical reactions, resulting in the observed pharmacological effects.
Biochemical Pathways
Compounds with a piperidine nucleus are known to influence a wide range of biological activities . They are utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities . Depending on the specific targets and pathways affected, the compound could potentially influence cell proliferation, immune response, pain sensation, inflammation, and neurological processes.
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 4-Piperidin-4-ylbutan-1-amine, have been found to exhibit a wide range of biological activities . They have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
Some piperidine derivatives have shown high AKT1 inhibitory activity and potent anti-proliferative effect on PC-3 prostate cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidin-4-ylbutan-1-amine typically involves the reaction of piperidine with butylamine under specific conditions. One common method involves the reductive amination of 4-piperidone with butylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-4-ylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines and derivatives.
Scientific Research Applications
4-Piperidin-4-ylbutan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Butylamine: A primary amine with a butyl group, used in similar synthetic applications.
4-Piperidone: A precursor in the synthesis of 4-Piperidin-4-ylbutan-1-amine.
Uniqueness: this compound is unique due to its combination of a piperidine ring and a butylamine chain, providing distinct chemical reactivity and biological activity. This structural uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-piperidin-4-ylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-1-3-9-4-7-11-8-5-9/h9,11H,1-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGKYXXXRHDOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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